molecular formula C15H17N3O2 B12239009 N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B12239009
M. Wt: 271.31 g/mol
InChI Key: FTVXTVYATQQBIS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: is a complex organic compound known for its unique structure and potential applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indene Moiety: Starting with a suitable precursor, the indene structure is synthesized through cyclization reactions.

    Pyrazole Ring Formation: The pyrazole ring is formed by reacting appropriate hydrazine derivatives with diketones or other suitable precursors.

    Coupling Reaction: The indene and pyrazole intermediates are coupled under specific conditions to form the desired compound.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, leading to desired outcomes such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: shares similarities with other pyrazole derivatives and indene-containing compounds.

    1,5-Dimethyl-1H-pyrazole-3-carboxamide: Lacks the indene moiety but has similar reactivity.

    2-Hydroxy-2,3-dihydro-1H-inden-1-yl derivatives: Similar indene structure but different functional groups.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C15H17N3O2/c1-9-7-12(17-18(9)2)15(20)16-14-11-6-4-3-5-10(11)8-13(14)19/h3-7,13-14,19H,8H2,1-2H3,(H,16,20)

InChI Key

FTVXTVYATQQBIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2C(CC3=CC=CC=C23)O

Origin of Product

United States

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